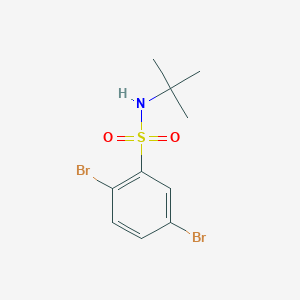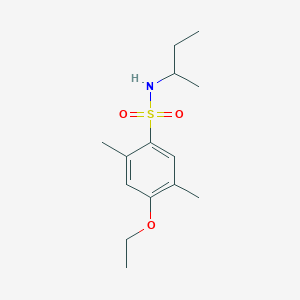
2,5-dibromo-N-(tert-butyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(tert-butyl)benzenesulfonamide, also known as DBBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This sulfonamide derivative has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of cellular processes. Studies have shown that 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to disrupt the cell membrane of certain bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been shown to have antioxidant properties, protecting cells from oxidative damage. At higher concentrations, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide. One area of interest is the development of new drugs based on 2,5-dibromo-N-(tert-butyl)benzenesulfonamide for the treatment of infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its potential applications in other areas of medicine, such as cancer treatment and neurodegenerative diseases. Finally, research on the potential toxicity of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide and its effects on the environment is also needed to ensure its safe use in scientific research.
Métodos De Síntesis
2,5-dibromo-N-(tert-butyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dibromoaniline with tert-butyl chloroformate and sodium benzenesulfonamide, or the reaction of 2,5-dibromoaniline with tert-butyl isocyanate and sodium benzenesulfonamide. These methods have been optimized to produce high yields of 2,5-dibromo-N-(tert-butyl)benzenesulfonamide with minimal impurities.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 2,5-dibromo-N-(tert-butyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy.
Propiedades
Nombre del producto |
2,5-dibromo-N-(tert-butyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C10H13Br2NO2S |
Peso molecular |
371.09 g/mol |
Nombre IUPAC |
2,5-dibromo-N-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Br2NO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 |
Clave InChI |
ZAEGOCWJDSHYBF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















